1-Benzyl-4-ethoxypyrrolidin-3-amine
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Overview
Description
1-Benzyl-4-ethoxypyrrolidin-3-amine is a chemical compound belonging to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom and an ethoxy group on the fourth carbon of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethoxypyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxypyrrolidin-3-one with benzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction is carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. The choice of reducing agent and solvent can vary depending on the desired yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethoxypyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
1-Benzyl-4-ethoxypyrrolidin-3-amine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-Benzyl-4-ethoxypyrrolidin-3-amine is structurally similar to other pyrrolidine derivatives, such as 4-phenylpyrrolidine and 3-aminopyrrolidine. its unique combination of a benzyl group and an ethoxy group distinguishes it from these compounds. The presence of these functional groups can influence its reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
4-Phenylpyrrolidine
3-Aminopyrrolidine
4-Methylpyrrolidine
3-Ethoxypyrrolidine
This comprehensive overview provides a detailed understanding of 1-Benzyl-4-ethoxypyrrolidin-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-benzyl-4-ethoxypyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-10-15(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3 |
InChI Key |
YIWVMHCEGJARCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN(CC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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